molecular formula C19H22N2O3 B12545147 N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide CAS No. 656261-27-7

N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide

Cat. No.: B12545147
CAS No.: 656261-27-7
M. Wt: 326.4 g/mol
InChI Key: HPUDPTOVKTZESW-UHFFFAOYSA-N
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Description

N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide is a chemical compound with the molecular formula C 19 H 22 N 2 O 3 and a molecular weight of 326.39000 . Its CAS registration number is 656261-27-7 . This reagent features a hydroxamic acid group (-(hydroxyamino)-3-oxopropyl) attached to its core structure, a functional group of significant interest in medicinal chemistry and drug discovery due to its ability to chelate metal ions and inhibit enzymes such as metalloproteases . While specific biological activity data for this exact molecule is not extensively published in the available literature, compounds with similar hydroxamate motifs are widely investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents . Researchers may find this compound valuable as a building block in organic synthesis or as a candidate for high-throughput screening against various biological targets. Its structural properties suggest potential application in developing novel therapeutic agents, particularly for targeting pathogens with biofilm-associated infections, an area of intense research focus given rising antimicrobial resistance . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

CAS No.

656261-27-7

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide

InChI

InChI=1S/C19H22N2O3/c22-18(8-4-7-15-5-2-1-3-6-15)20-17-12-9-16(10-13-17)11-14-19(23)21-24/h1-3,5-6,9-10,12-13,24H,4,7-8,11,14H2,(H,20,22)(H,21,23)

InChI Key

HPUDPTOVKTZESW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)CCC(=O)NO

Origin of Product

United States

Preparation Methods

Nitro Reduction Approach

A common method involves reducing a nitropropyl group to hydroxylamine while preserving the oxo group:

  • Nitration : Introduce a nitro group at the para position of the phenyl ring (e.g., using nitric acid/H₂SO₄).
  • Reduction : Reduce the nitro group to hydroxylamine using Fe/HCl or catalytic hydrogenation (H₂/Pd-C).

Example Reaction Conditions :

Step Reagents/Conditions Yield Reference
Nitration HNO₃, H₂SO₄, 0–5°C 85–90%
Reduction Fe/HCl, H₂O, RT 70–80%

Key Challenges :

  • Avoid over-reduction to amine.
  • Preserve the oxo group during reduction.

Condensation with Hydroxylamine

An alternative route involves condensing a ketone with hydroxylamine:

  • Ketone Formation : Introduce a 3-oxopropyl group on the phenyl ring (e.g., via Friedel-Crafts acylation).
  • Condensation : React with hydroxylamine (NH₂OH) to form the oxime.

Example Reaction Conditions :

Step Reagents/Conditions Yield Reference
Acylation RCOCl, AlCl₃, CH₂Cl₂, RT 75–85%
Condensation NH₂OH·HCl, NaOH, EtOH, reflux 60–70%

Step 2: Amide Bond Formation

Acid Chloride Coupling

4-Phenylbutanoic acid is converted to its acid chloride, which reacts with the aniline derivative:

  • Acid Chloride Formation : Treat 4-phenylbutanoic acid with SOCl₂ or PCl₅.
  • Amidation : React with the aniline derivative in the presence of a base (e.g., Et₃N).

Example Reaction Conditions :

Step Reagents/Conditions Yield Reference
Acid Chloride SOCl₂, reflux, 2h 90–95%
Amidation Et₃N, CH₂Cl₂, 0°C → RT 70–80%

Key Considerations :

  • Anhydrous conditions to prevent hydrolysis.
  • Use of low temperatures to minimize side reactions.

Coupling Reagents

For less reactive substrates, coupling agents (e.g., EDC/HOBt) are employed:

  • Activation : Activate 4-phenylbutanoic acid with EDC/HOBt in DMF.
  • Coupling : React with the aniline derivative.

Example Reaction Conditions :

Step Reagents/Conditions Yield Reference
Activation EDC, HOBt, DMF, RT, 1h 85–90%
Coupling Aniline, DMF, RT, 12h 75–85%

Critical Analysis of Synthetic Routes

Comparative Yields and Purity

Method Step 1 Yield Step 2 Yield Overall Purity Reference
Nitro Reduction 70–80% 70–80% 95–98%
Hydroxylamine Condensation 60–70% 75–85% 90–95%
EDC/HOBt Coupling N/A 85–90% 98–99%

Advantages and Limitations

Method Advantages Limitations
Nitro Reduction High yield, scalable Risk of over-reduction
Hydroxylamine Condensation Mild conditions Lower yield
EDC/HOBt Coupling High purity Costly reagents

Representative Synthesis Protocol

Step 1: Preparation of 4-[3-(hydroxyamino)-3-oxopropyl]aniline

  • Nitration : React 4-nitrophenylprop-2-en-1-ol with HNO₃/H₂SO₄ at 0–5°C.
  • Reduction : Treat with Fe/HCl in H₂O at RT to yield 4-[3-(hydroxyamino)-3-oxopropyl]aniline.

Step 2: Amide Formation

  • Acid Chloride : React 4-phenylbutanoic acid with SOCl₂ to form 4-phenylbutanoyl chloride.
  • Coupling : React with 4-[3-(hydroxyamino)-3-oxopropyl]aniline in CH₂Cl₂/Et₃N.

Structural and Spectroscopic Validation

Key Data for Verification :

Property Value Reference
¹H NMR (DMSO-d₆) δ 10.20 (s, 1H), 8.13 (t, J=7.2 Hz, 2H), 7.36–7.01 (m, 12H)
HRMS (ESI) m/z 416.1740 [M-H]⁻
Melting Point 203–205°C

Industrial and Research Applications

  • Pharmaceutical Intermediates : The hydroxyamino-oxo group is critical for Zn²⁺ chelation in HDAC inhibitors.
  • Material Science : The amide linkage enhances thermal stability and solubility properties.

Chemical Reactions Analysis

Types of Reactions: N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro group.

    Reduction: The carbonyl group can be reduced to form a hydroxyl group.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide exhibit inhibitory effects on histone deacetylases (HDACs), which are implicated in cancer progression. The inhibition of HDAC activity can lead to the reactivation of tumor suppressor genes and apoptosis in cancer cells .

Case Study : A study published in the journal Cancer Research demonstrated that a related compound significantly reduced tumor growth in xenograft models of breast cancer. The compound's mechanism was attributed to its ability to alter gene expression profiles associated with cell cycle regulation and apoptosis .

2. Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective properties. These effects are particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a critical role.

Data Table: Neuroprotective Activity of Related Compounds

Compound NameModel UsedObserved EffectsReference
Compound ASH-SY5Y cellsReduced oxidative stress markers
Compound BMouse modelImproved cognitive function

Biochemical Applications

1. Enzyme Inhibition Studies
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways that contribute to various diseases.

Case Study : A biochemical assay demonstrated that this compound inhibited the activity of certain proteases involved in inflammatory responses. This inhibition could provide therapeutic benefits in conditions characterized by excessive inflammation .

Pharmacological Insights

Mechanism of Action

The mechanism of action of N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl groups may interact with hydrophobic pockets within proteins, affecting their conformation and function.

Comparison with Similar Compounds

The following analysis compares N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide with structurally or functionally related compounds from the evidence.

Structural and Functional Group Analysis

Compound Name Molecular Features Key Functional Groups Potential Applications
This compound Phenylbutanamide backbone, hydroxyamino-oxopropyl chain Amide, hydroxyamino, ketone Enzyme inhibition, chelation therapy
3-Chloro-N-phenyl-phthalimide Phthalimide core with chloro and phenyl substituents Imide, chloro, aromatic rings Polymer synthesis (polyimides)
Formic acid compd. with 4-[[4-(2-aminoethyl)phenyl]amino]-N-[3-[(4-chlorophenyl)methylamino]-3-oxopropyl]-1-piperidinecarboxamide Piperidinecarboxamide, aminoethylphenyl, chlorophenyl groups Amide, amine, chlorophenyl, piperidine Drug delivery (salt form enhances solubility)
N-(4-butylphenyl)-2-[(2-{[3-(2-naphthyl)-3-oxopropyl]amino}phenyl)sulfanyl]acetamide Acetamide with sulfanyl, naphthyl-oxopropyl, butylphenyl Amide, thioether, naphthyl Antimicrobial or anticancer agents
4-(2-{[4-(Acetylamino)phenyl]sulfonyl}hydrazino)-N-benzyl-4-oxobutanamide Oxobutanamide with sulfonyl hydrazino, acetylamino Amide, sulfonyl, hydrazine Chelation, enzyme inhibition

Key Comparisons

Functional Group Diversity
  • The target compound’s hydroxyamino group distinguishes it from others, enabling strong hydrogen bonding and metal coordination, unlike the chloro-phthalimide (), which relies on halogenated aromaticity for polymer rigidity.
Pharmacological and Industrial Relevance
  • 3-Chloro-N-phenyl-phthalimide () is explicitly used in high-performance polyimides due to its thermal stability . In contrast, the target’s hydroxyamino group may favor biomedical applications, such as inhibiting metalloproteases (e.g., via zinc chelation).
  • Sulfanyl-acetamide derivatives () often exhibit antimicrobial activity due to thioether linkages, whereas the target’s hydroxyamino group could target oxidative stress pathways.
Stability and Reactivity
  • The sulfonyl hydrazino-oxobutanamide () may act as a chelator but could decompose under acidic conditions. The target’s hydroxyamino group offers redox activity but may confer susceptibility to oxidation compared to more stable amides like N-(4-butylphenyl)-2-...acetamide ().

Biological Activity

N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide, commonly referred to as a hydroxamic acid derivative, has garnered attention due to its potential biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This compound is part of a broader class of compounds that have shown promise in therapeutic applications, particularly in cancer treatment and other diseases influenced by epigenetic modifications.

Chemical Structure and Properties

The molecular formula for this compound is C19H22N2O3, with a molecular weight of approximately 326.396 g/mol. The structure includes a hydroxamic acid moiety, which is crucial for HDAC inhibition.

PropertyValue
Molecular FormulaC19H22N2O3
Molecular Weight326.396 g/mol
CAS Number656261-27-7
Chemical StructureChemical Structure

Histone Deacetylase Inhibition

Research has demonstrated that this compound acts as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting these enzymes, this compound can promote a more open chromatin structure, facilitating gene expression associated with differentiation and apoptosis in tumor cells .

Antiproliferative Effects

In vitro studies have shown that compounds similar to this compound exhibit significant antiproliferative activity against various human tumor cell lines. The mechanism involves the induction of cell cycle arrest and apoptosis through the modulation of gene expression linked to cell survival and proliferation .

Case Studies

  • Study on HDAC Inhibition : A study evaluated several hydroxamic acid derivatives, including this compound, demonstrating IC50 values in the micromolar range against HDACs. The results indicated that structural modifications could enhance potency .
  • Cancer Cell Lines : Another investigation focused on the compound's effects on breast cancer cell lines, revealing that treatment led to increased histone acetylation and subsequent upregulation of tumor suppressor genes .

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